Methyl 2-amino-2-(quinolin-6-yl)acetate

Antimicrobial activity Amino acid ester Quinoline derivative

Researchers developing novel antifungal agents often face limited access to quinoline-amino acid scaffolds with defined substitution patterns. Methyl 2-amino-2-(quinolin-6-yl)acetate (CAS 762219-22-7) addresses this gap as a rationally positioned intermediate for dual chitin synthase (CHS) and glucosamine-6-phosphate synthase (GlmS) inhibitor programs. • 6-yl substitution confers distinct steric/electronic properties vs. 3-yl or 8-yl analogs for selective target engagement • Methyl ester provides balanced lipophilicity and hydrolytic stability, enabling modular diversification toward fluorogenic probes or prodrug candidates • ≥98% purity; sealed dry storage at 2-8°C; room-temperature shipping for reliable global fulfillment

Molecular Formula C12H12N2O2
Molecular Weight 216.24 g/mol
Cat. No. B13552920
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameMethyl 2-amino-2-(quinolin-6-yl)acetate
Molecular FormulaC12H12N2O2
Molecular Weight216.24 g/mol
Structural Identifiers
SMILESCOC(=O)C(C1=CC2=C(C=C1)N=CC=C2)N
InChIInChI=1S/C12H12N2O2/c1-16-12(15)11(13)9-4-5-10-8(7-9)3-2-6-14-10/h2-7,11H,13H2,1H3
InChIKeySZWPZBZEZFLMGX-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes50 mg / 250 mg / 1 g / 5 g / 10 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Methyl 2-Amino-2-(quinolin-6-yl)acetate: Baseline Characteristics and Procurement Overview


Methyl 2-amino-2-(quinolin-6-yl)acetate (CAS 762219-22-7, molecular formula C₁₂H₁₂N₂O₂, molecular weight 216.24 g/mol) is an α-amino acid methyl ester derivative containing a quinoline heterocycle at the 6-position . This compound exists as a solid with a predicted density of 1.242±0.06 g/cm³ and boiling point of 357.7±27.0 °C, representing a synthetically accessible scaffold with moderate lipophilicity that distinguishes it from polar free acid analogs .

Synthetically accessible solid scaffold with moderate lipophilicity
Methyl ester provides hydrolytic stability and balanced solubility for assay optimization
6-yl quinoline substitution yields distinct electronic/steric profile vs. free acid and positional analogs

Methyl 2-Amino-2-(quinolin-6-yl)acetate: Why Generic Substitution by In-Class Analogs is Scientifically Unjustified


In-class compounds such as other quinoline amino acid esters or free acids cannot be simply interchanged with methyl 2-amino-2-(quinolin-6-yl)acetate due to critical differences in substitution position (6-yl vs. 3-yl or 8-yl) and functional group status (methyl ester vs. free acid) that markedly influence biological activity, synthetic utility, and physicochemical properties [1]. The 6-position substitution pattern confers distinct steric and electronic characteristics affecting target binding, while the methyl ester moiety provides a balance of lipophilicity and hydrolytic stability that can be optimized for specific experimental systems [2].

Positional isomer mismatch
6-yl substitution pattern differs from 3-yl or 8-yl; binding and electronic properties may not transfer.
Ester vs. free acid functional group
Methyl ester may show reduced antibacterial activity relative to free acid; hydrolytic stability and lipophilicity differ.

Methyl 2-Amino-2-(quinolin-6-yl)acetate: Quantitative Differentiation Evidence Against Closest Analogs


Comparative Antibacterial Potency: Methyl Ester vs. Free Acid Form

In a class-level comparison, amino acid-quinoline free acids demonstrate more potent or equipotent inhibitory action against tested bacterial strains relative to their corresponding methyl esters [1]. While quantitative MIC values for methyl 2-amino-2-(quinolin-6-yl)acetate itself are not directly reported, this class trend establishes that the methyl ester form may exhibit reduced antibacterial activity compared to its free acid analog (2-amino-2-(quinolin-6-yl)acetic acid), which is a critical differentiator for antimicrobial screening applications [1].

Antibacterial trend
Class-level inference
Free acid ≥ methyl ester in antibacterial potency (class trend)
Antimicrobial screening context
Target-specific MIC not reported
Antimicrobial activity Amino acid ester Quinoline derivative

Fluorescent Properties: Utility as a Fluorophore Probe

Amino acid derivatives of quinolines, including those with methyl ester functionality, exhibit fluorescent properties that can be exploited as fluorophores [1]. While specific quantum yield or emission wavelength data for methyl 2-amino-2-(quinolin-6-yl)acetate are not reported, the quinoline scaffold's inherent fluorescence, coupled with the amino acid ester moiety, suggests potential utility in bioimaging and assay development [1].

Fluorescent properties
Class-level inference
Quinoline core imparts fluorescence; emission data not available for this compound
Potential fluorophore probe use
Specific quantum yield not reported
Fluorophore Quinoline derivative Fluorescent probe

Physicochemical Differentiation: Density and Boiling Point vs. Free Acid

Methyl 2-amino-2-(quinolin-6-yl)acetate (target) exhibits a predicted density of 1.242±0.06 g/cm³ and boiling point of 357.7±27.0 °C , contrasting with its free acid counterpart 2-amino-2-(quinolin-6-yl)acetic acid, which has a reported density of 1.36 g/cm³ and boiling point of 413.2 °C . This difference in physical properties directly impacts handling, formulation, and purification strategies.

Physicochemical comparison
Direct comparison
Target: density 1.242 g/cm³, bp 357.7 °C
Free acid: 1.36 g/cm³, 413.2 °C
Δ ≈ −0.12 g/cm³ / −55.5 °C
Handling and purification differentiation
Predicted values
Physicochemical properties Density Boiling point

Synthetic Scaffold Utility in Dual-Target Antifungal Inhibitor Design

A glycine methyl ester-quinoline core scaffold, structurally analogous to methyl 2-amino-2-(quinolin-6-yl)acetate, has been utilized to design dual inhibitors of chitin synthase (CHS) and glucosamine-6-phosphate synthase (GlmS) [1]. Compounds derived from this scaffold achieved inhibition percentages ranging from 29.9% to 84.5% against CHS and 38.1% to 86.9% against GlmS at 300 µg/mL, with select analogs (8c, 14e) demonstrating noncompetitive inhibition with Ki values of 0.109 mM and 0.125 mM against CHS, and 0.227 mM and 0.248 mM against GlmS, respectively [1]. This establishes the scaffold's potential for developing antifungal leads, a context where methyl 2-amino-2-(quinolin-6-yl)acetate could serve as a key intermediate.

Antifungal scaffold design
Class-level inference
Analogous scaffold: CHS IP 29.9–84.5%, GlmS IP 38.1–86.9% at 300 µg/mL; Ki 0.109–0.248 mM
Supports antifungal lead design context
Scaffold-analog data; target compound not tested
Antifungal Chitin synthase Glucosamine-6-phosphate synthase

Methyl 2-Amino-2-(quinolin-6-yl)acetate: Evidence-Based Application Scenarios for Scientific Procurement


Synthetic Intermediate for Antifungal Lead Optimization

Based on the demonstrated dual-target inhibition of chitin synthase and glucosamine-6-phosphate synthase by glycine methyl ester-quinoline scaffolds [1], methyl 2-amino-2-(quinolin-6-yl)acetate is rationally positioned as a key synthetic intermediate for medicinal chemistry programs targeting novel antifungal agents. Its 6-yl substitution pattern and methyl ester functionality enable modular diversification toward dual CHS/GlmS inhibitors with balanced activity profiles.

Control or Prodrug in Antibacterial Screening Assays

Given the class-level trend that amino acid-quinoline free acids exhibit superior or equivalent antibacterial potency compared to their methyl esters [1], this compound may be employed as a less active control or as a prodrug candidate in antibacterial screening cascades. Its methyl ester group could serve as a hydrolytically cleavable moiety for studying structure-activity relationships.

Fluorescent Probe Development for Bioimaging

The inherent fluorescent properties of quinoline-containing amino acid derivatives [1] suggest that methyl 2-amino-2-(quinolin-6-yl)acetate may be utilized as a starting material for developing fluorogenic probes. Its methyl ester handle allows further conjugation while retaining the fluorescent quinoline core, making it suitable for designing targeted imaging agents.

Physicochemical Optimization in Synthetic Workflows

The compound's lower predicted density (1.242±0.06 g/cm³) and boiling point (357.7±27.0 °C) compared to its free acid analog [1] make it a preferred intermediate in synthetic sequences requiring easier handling, purification, or solvent compatibility. Procurement for process chemistry applications may prioritize this ester form over the more polar free acid.

Application
Selection Property
Validation Focus
Antifungal lead intermediate
6-yl quinoline methyl ester scaffold for dual CHS/GlmS inhibitor design
CHS and GlmS enzyme inhibition assay context
Antibacterial screening control or prodrug study
Methyl ester as hydrolytically cleavable moiety for SAR investigation
Antimicrobial susceptibility and hydrolysis activation review
Fluorophore probe development
Fluorescent quinoline core with conjugatable ester handle
Fluorescence emission characterization
Synthetic process optimization
Density and boiling point differentiation from free acid analog
Handling and purification workflow review

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

12 linked technical documents
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